Cas no 65797-52-6 (1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol)

1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol is a fluorinated alcohol derivative featuring a tetrahydroquinoline moiety. Its unique structure combines the electron-withdrawing properties of hexafluoroisopropanol with the aromatic and heterocyclic characteristics of tetrahydroquinoline, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, while the tetrahydroquinoline group offers potential for further functionalization. This compound is particularly useful in the development of pharmaceuticals, agrochemicals, and advanced materials due to its ability to influence molecular conformation and binding interactions. Its stability under various reaction conditions further underscores its utility in synthetic applications.
1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol structure
65797-52-6 structure
Product Name:1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol
CAS No:65797-52-6
MF:C12H11F6NO
MW:299.212264299393
CID:1036810
PubChem ID:13626533
Update Time:2025-05-24

1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol
    • 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydro-quinolin-6-yl)-propan-2-ol
    • AGN-PC-00NGA0
    • AK128215
    • AM807888
    • KB-216079
    • A849145
    • DB-345444
    • alpha,alpha-bis(trifluoromethyl)-1,2,3,4-tetrahydro-6-quinolinemethanol
    • SCHEMBL6490339
    • DTXSID10545316
    • 65797-52-6
    • 6-Quinolinemethanol, 1,2,3,4-tetrahydro-.alpha.,.alpha.-bis(trifluoromethyl)-
    • Inchi: 1S/C12H11F6NO/c13-11(14,15)10(20,12(16,17)18)8-3-4-9-7(6-8)2-1-5-19-9/h3-4,6,19-20H,1-2,5H2
    • InChI Key: UZKSRKCOYCBLGN-UHFFFAOYSA-N
    • SMILES: FC(C(C(F)(F)F)(C1C=CC2=C(C=1)CCCN2)O)(F)F

Computed Properties

  • Exact Mass: 299.07448295g/mol
  • Monoisotopic Mass: 299.07448295g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 32.3Ų

1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol Pricemore >>

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1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:65797-52-6)1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol
Order Number:A849145
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:23
Price ($):774.0
Email:sales@amadischem.com

Additional information on 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol

Introduction to 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol and Its Significance in Modern Chemical Research

The compound with the CAS no 65797-52-6, known as 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This molecule has garnered attention in recent years due to its unique structural features and potential applications in the development of novel therapeutic agents. The presence of a hexafluoroalkyl group and a tetrahydroquinoline moiety makes it a compound of significant interest for researchers exploring advanced chemical synthesis and drug design.

In the realm of medicinal chemistry, the integration of fluorinated compounds has become increasingly prevalent due to their ability to enhance metabolic stability, binding affinity, and overall pharmacological efficacy. The hexafluoroalkyl substituent in this compound contributes to its lipophilicity and resistance to enzymatic degradation, making it an attractive candidate for further investigation. Furthermore, the tetrahydroquinoline scaffold is well-documented for its role in various bioactive molecules, including those targeting neurological and cardiovascular diseases.

Recent advancements in computational chemistry have enabled more precise predictions of molecular properties and interactions. Researchers have leveraged these tools to explore the potential of 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol as a lead compound for drug discovery. Simulations indicate that the molecule exhibits favorable binding profiles with several therapeutic targets, suggesting its utility in designing next-generation pharmaceuticals. The combination of quantum mechanical calculations and molecular dynamics studies has provided valuable insights into its mechanistic behavior and potential applications.

The synthesis of this compound involves intricate steps that highlight the expertise required in modern organic chemistry. The introduction of the hexafluoroalkyl group necessitates specialized methodologies to ensure high yield and purity. Techniques such as fluorination reactions and transition metal-catalyzed coupling reactions are commonly employed. Additionally, the functionalization of the tetrahydroquinoline ring requires careful consideration to maintain structural integrity while introducing bioactive moieties. These synthetic challenges underscore the importance of innovative approaches in chemical research.

One of the most compelling aspects of 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol is its potential in addressing unmet medical needs. Current research indicates that derivatives of this compound may exhibit properties suitable for treating conditions such as inflammation and neurodegeneration. Preclinical studies have demonstrated promising results in models where similar molecules have shown efficacy. The ability to modulate biological pathways with high specificity is crucial for developing treatments that minimize side effects while maximizing therapeutic benefit.

The role of fluorine in pharmaceuticals extends beyond simple structural modification; it can significantly influence pharmacokinetic properties. The hexafluoroalkyl group enhances solubility and bioavailability while reducing susceptibility to metabolic pathways that typically lead to drug degradation. This characteristic is particularly valuable in formulations designed for oral administration or parenteral delivery. As a result, compounds incorporating this moiety often exhibit improved pharmacological profiles compared to their non-fluorinated counterparts.

In conclusion,1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yi)propan—2—ol (CAS no 65797—52—6) stands as a testament to the ingenuity and progress in chemical research。 Its unique structure, combining a fluorinated alkyl group with a tetrahydroquinoline scaffold, offers exciting possibilities for therapeutic development。 Ongoing studies continue to unravel its potential applications, reinforcing its significance as a compound worthy of further exploration。 As our understanding of molecular interactions deepens, so too does our capacity to harness such molecules for improving human health。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:65797-52-6)1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol
A849145
Purity:99%
Quantity:1g
Price ($):774.0
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